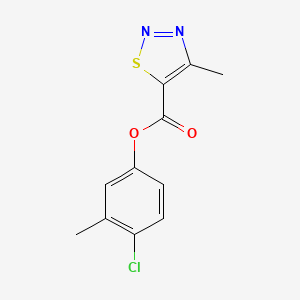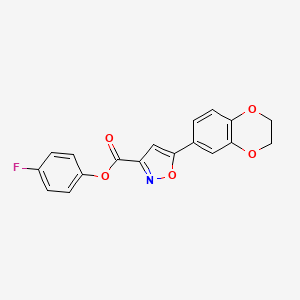
5-(4-ethoxyphenyl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-ethoxyphenyl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide: is a chemical compound with the molecular formula C16H14FN3O2S. It falls within the class of oxazole derivatives and exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following:
-
Formation of 1,2-oxazole ring: : The oxazole ring is formed by cyclization of an appropriate precursor. This can be achieved through condensation reactions between an amine and a carboxylic acid derivative.
-
Introduction of the phenyl groups: : The 4-ethoxyphenyl and 2-fluorophenyl substituents are introduced using suitable reagents. For example, aryl halides can be coupled with appropriate nucleophiles under palladium-catalyzed conditions.
-
Carboxamide Formation: : The carboxamide group is introduced by reacting the oxazole intermediate with an amine containing the desired substituents.
Industrial Production Methods:: While there isn’t a specific industrial-scale production method documented for this compound, it can be synthesized in the laboratory using the above synthetic routes.
Chemical Reactions Analysis
Reactions::
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions at the carbonyl group or other functional groups.
Substitution Reactions: The phenyl groups can be substituted with other functional groups (e.g., halogens, alkyl groups) under appropriate conditions.
- Palladium catalysts (for coupling reactions)
- Ammonia or amine derivatives (for carboxamide formation)
- Oxidizing or reducing agents (depending on the desired reaction)
Major Products:: The major products depend on the specific synthetic pathway and reaction conditions. Isomers and regioisomers may also form.
Scientific Research Applications
Medicinal Chemistry: It could serve as a lead compound for drug development due to its unique structure.
Biological Studies: Researchers may explore its interactions with biological targets, such as enzymes or receptors.
Materials Science: Its properties might be useful in designing new materials.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
and (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone . These compounds share some structural features but differ in their heterocyclic rings and functional groups.
Properties
Molecular Formula |
C18H15FN2O3 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H15FN2O3/c1-2-23-13-9-7-12(8-10-13)17-11-16(21-24-17)18(22)20-15-6-4-3-5-14(15)19/h3-11H,2H2,1H3,(H,20,22) |
InChI Key |
AOAUCBCZVNWSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11351876.png)
![N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide](/img/structure/B11351880.png)
![N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11351885.png)
![2-[1-(4-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B11351887.png)
![3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11351892.png)
![2-(3,5-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11351893.png)
![N-{2-[(2-phenylethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11351910.png)
![5-ethyl-3-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11351913.png)
![2-(4-bromophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide](/img/structure/B11351923.png)
![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11351925.png)
![1-butyl-4-[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11351932.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11351949.png)


